Cmpd-A - 1446399-26-3

Cmpd-A

Catalog Number: EVT-264047
CAS Number: 1446399-26-3
Molecular Formula: C30H27F4N5O4S
Molecular Weight: 629.63
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cmpd-A is a time-dependent CENP-E inhibitor with potent antitumor activity. Cmpd-A inhibits the ATPase activity of the CENP-E motor domain, acting as a time-dependent inhibitor with an ATP-competitive-like behavior. Cmpd-A causes chromosome misalignment on the metaphase plate, leading to prolonged mitotic arrest. Treatment with Cmpd-A induces antiproliferation in multiple cancer cell lines.
Overview

Cmpd-A, also known by its chemical identifier 380607-77-2, is a compound primarily utilized in scientific research for its ability to modulate glutamate receptors, particularly the GluA2 receptor subtypes. This compound plays a significant role in the study of synaptic transmission and neurotransmission mechanisms, making it valuable in neuroscience and pharmacology. Its potential therapeutic applications include treating neurological disorders such as epilepsy and neurodegenerative diseases.

Source and Classification

Cmpd-A is classified as a sulfonamide derivative, which is notable for the presence of sulfonamide bonds in its structure. It is synthesized through various chemical reactions that typically involve the reaction of phenyl compounds with sulfonyl chlorides in the presence of bases. The compound is sourced from chemical databases like PubChem, where it is cataloged with detailed molecular information .

Synthesis Analysis

Methods and Technical Details

The synthesis of Cmpd-A involves several key steps:

  1. Formation of Sulfonamide Bonds: The process begins with the reaction of a phenyl compound with sulfonyl chloride, facilitated by a base to create a sulfonamide intermediate.
  2. Further Reactions: This intermediate undergoes additional reactions with other reagents to yield the final product. The conditions can vary depending on the desired purity and yield.
  3. Industrial Production: For large-scale production, methods such as continuous flow chemistry and automated synthesis techniques are employed to enhance efficiency and product quality.

Reaction Conditions

  • Temperature: Typically conducted at room temperature.
  • Reagents: Commonly used reagents include various bases for sulfonamide formation and solvents such as acetic acid for subsequent reactions .
Molecular Structure Analysis

Structure and Data

The molecular formula of Cmpd-A is C16H28N2O4S2C_{16}H_{28}N_{2}O_{4}S_{2}. Its structure includes two sulfonamide groups attached to a carbon backbone that contains multiple functional groups, contributing to its biological activity.

  • InChI Key: FHLGMMYEKXPVSC-UHFFFAOYSA-N
  • Canonical SMILES: CC(C)S(=O)(=O)NCCC1=CC=C(C=C1)CCNS(=O)(=O)C(C)C.

This structural information aids in understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Types of Reactions

Cmpd-A participates in various chemical reactions:

  • Oxidation: Under specific conditions, it can be oxidized to form derivatives such as sulfoxides or sulfones.
  • Reduction: Reduction reactions can convert Cmpd-A into amines or other reduced forms.
  • Substitution: It can undergo substitution reactions where functional groups are replaced by nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Conditions: Vary based on the nucleophile or electrophile involved in the reaction.
Mechanism of Action

Cmpd-A primarily acts as a modulator of glutamate receptors. The mechanism involves:

  1. Binding to Receptors: It binds to specific sites on glutamate receptors, influencing their activity.
  2. Regulation of Neurotransmission: This modulation affects synaptic transmission and plasticity, which are crucial for learning and memory processes.
  3. Potential Therapeutic Effects: By altering receptor activity, Cmpd-A may help mitigate symptoms associated with neurological disorders .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Soluble in polar solvents like water and alcohols.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic sites within its structure.

Data from studies indicate that Cmpd-A exhibits significant biological activity related to its chemical properties, making it a candidate for further pharmacological exploration .

Applications

Cmpd-A has diverse applications across several scientific fields:

  • Neuroscience Research: Used extensively to study glutamate receptor modulation and its implications for synaptic function.
  • Pharmacology: Potential development into therapeutic agents for treating conditions like epilepsy and neurodegenerative diseases.
  • Drug Development: Serves as a lead compound for synthesizing new derivatives aimed at enhancing receptor specificity and efficacy .
Introduction to Cmpd-A: Context and Research Significance

Overview of Cmpd-A in Pharmacological Research

Cmpd-A (N-[7-Cyano-1,1-dioxido-6-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-yl]-N-[2-(dimethylamino)ethyl]-3-(4-fluoro-3-methylphenyl)-5-methoxyimidazo[1,2-a]pyridine-2-carboxamide) is a targeted antimitotic agent that inhibits the Centromere-Associated Protein E (CENP-E) motor domain. As a kinesin spindle protein essential for chromosome congression during mitosis, CENP-E represents a high-value oncology target. Cmpd-A belongs to a novel class of time-dependent ATP-competitive inhibitors that disrupt mitotic fidelity by preventing bipolar attachment of chromosomes to the spindle apparatus. This induces prolonged metaphase arrest and selective apoptosis in rapidly proliferating cancer cells. Its significance lies in addressing limitations of traditional antimitotics like taxanes and vinca alkaloids, which cause dose-limiting neurotoxicities due to non-specific microtubule targeting. By specifically inhibiting CENP-E's ATPase activity, Cmpd-A offers a mechanistically distinct approach to exploit the mitotic vulnerability of tumors [7] [9].

Historical Development and Discovery

Cmpd-A emerged from systematic structure-activity relationship (SAR) studies aimed at optimizing CENP-E inhibition. Initial high-throughput screening identified lead compounds with moderate CENP-E ATPase inhibitory activity (IC50 >1 µM). Medicinal chemistry optimization focused on three domains: the imidazopyridine scaffold (kinase affinity anchor), benzothiophene moiety (hydrophobic pocket binder), and dimethylaminoethyl linker (solubility enhancer). Introduction of a trifluoromethyl group at C6 and cyano substitution at C7 of the benzothiophene ring boosted potency 100-fold by enhancing hydrophobic interactions within the CENP-E binding pocket. The racemic compound (CAS#1446399-26-3) was first reported by Ohashi et al. in 2015, demonstrating in vitro IC50 values of 3-50 nM across various cancer cell lines. Enantiomeric separation yielded the biologically active (R)-enantiomer (CAS#1446399-79-6), though most preclinical studies utilize the racemate [9].

Table 1: Key Developmental Milestones of Cmpd-A

YearEventSignificance
2015First synthesis & characterizationIdentification of time-dependent CENP-E inhibition
2015In vitro antitumor profilingBroad activity in cancer cell lines (IC50: 3-50 nM)
2015Mechanistic validation studiesConfirmed chromosome misalignment phenotype

Structural Classification and Chemical Taxonomy

Cmpd-A (C30H27F4N5O4S; MW: 629.63 g/mol) is a synthetic organic molecule classified hierarchically as:

  • Kingdom: Organic compounds
  • Superclass: Organoheterocyclic compounds
  • Class: Imidazopyridines
  • Subclass: Benzothiophene-linked imidazopyridine carboxamides

The structure integrates three pharmacophores:

  • A 5-methoxyimidazo[1,2-a]pyridine core enabling ATP-competitive binding via hinge-region interactions.
  • A 1,1-dioxido-2,3-dihydrobenzothiophene module with electron-withdrawing substituents (cyano, trifluoromethyl) enhancing hydrophobic occupancy in the CENP-E allosteric pocket.
  • A flexible carboxamide linker bearing a tertiary amine (dimethylaminoethyl group) that improves aqueous solubility at physiological pH.

Critical physicochemical properties include:

  • High lipophilicity (cLogP ~6.93), necessitating formulation aids like DMSO
  • Moderate polar surface area (69.93 Ų) limiting passive diffusion
  • Hydrogen bond acceptors: 8; Donors: 1
  • Rotatable bonds: 10, indicating significant conformational flexibility

Table 2: Structural and Physicochemical Profile of Cmpd-A

ParameterValue/Description
Molecular FormulaC30H27F4N5O4S
Exact Mass629.1720 Da
Elemental AnalysisC,57.23%; H,4.32%; F,12.07%; N,11.12%; O,10.16%; S,5.09%
XLogP6.93
Topological Polar Surface Area69.93 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1
Rotatable Bonds10
Lipinski's Rule Violations1 (MW>500)

Therapeutic Potential and Target Indications

Cmpd-A exerts antitumor effects through three convergent mechanisms:

  • Inhibition of CENP-E ATPase Activity: Binds the motor domain with slow dissociation kinetics (Ki < 1 nM), blocking microtubule-driven chromosome movement [9].
  • Induction of Metaphase Arrest: Causes misalignment of chromosomes by disrupting kinetochore-microtubule attachments, triggering prolonged activation of the Spindle Assembly Checkpoint (SAC).
  • Selective Apoptosis in Polyploid Cells: Sustained mitotic arrest culminates in caspase-mediated cell death preferentially in aneuploid tumor cells while sparing diploid non-transformed cells.

Preclinical studies demonstrate broad-spectrum activity against diverse malignancies, including:

  • Breast adenocarcinoma: IC50 = 7 nM (MDA-MB-468 cells)
  • Non-small cell lung cancer: IC50 = 12 nM (A549 cells)
  • Colorectal carcinoma: IC50 = 5 nM (HCT-116 cells)

Its therapeutic niche lies in overcoming resistance to antimicrotubule agents. Unlike paclitaxel, which arrests cells at prometaphase via tubulin stabilization, Cmpd-A allows microtubule-kinetochore attachments but prevents chromosome congression to the metaphase plate. This unique mechanism bypasses efflux-mediated resistance (e.g., P-glycoprotein overexpression) common with taxanes. Furthermore, Cmpd-A synergizes with immune checkpoint inhibitors by promoting immunogenic cell death through CRT exposure and ATP release [7] [9].

Table 3: Antiproliferative Activity of Cmpd-A in Cancer Models

Cancer TypeCell LineIC50 (nM)Phenotypic Outcome
Colorectal AdenocarcinomaHCT-1165Chromosome scattering, mitotic exit failure
Triple-Negative Breast CancerMDA-MB-4687SAC hyperactivation, anaphase suppression
Non-Small Cell Lung CancerA54912Multipolar spindles, apoptosis post-mitotic slippage

Future directions include nanoparticle formulations to overcome solubility limitations and biomarker development (e.g., CENP-E overexpression) to stratify responsive tumors. As mitotic kinesin inhibitors re-enter clinical trials with advanced pharmacodynamic monitoring, Cmpd-A provides a template for next-generation CENP-E therapeutics [7] [9].

Properties

CAS Number

1446399-26-3

Product Name

Cmpd-A

IUPAC Name

N-[7-Cyano-1,1-dioxido-6-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-yl]-N-[2-(dimethylamino)ethyl]-3-(4-fluoro-3-methylphenyl)-5-methoxyimidazo[1,2-a]pyridine-2-carboxamide

Molecular Formula

C30H27F4N5O4S

Molecular Weight

629.63

InChI

InChI=1S/C30H27F4N5O4S/c1-17-14-18(8-11-22(17)31)27-26(36-24-6-5-7-25(43-4)39(24)27)29(40)38(13-12-37(2)3)23-16-44(41,42)28-19(23)9-10-21(20(28)15-35)30(32,33)34/h5-11,14,23H,12-13,16H2,1-4H3/t23-/m0/s1

InChI Key

LSBPCEAYWVLUDD-QHCPKHFHSA-N

SMILES

O=C(C1=C(C2=CC=C(F)C(C)=C2)N3C(OC)=CC=CC3=N1)N(C(C4=CC=C(C(F)(F)F)C(C#N)=C45)CS5(=O)=O)CCN(C)C

Solubility

Soluble in DMSO

Synonyms

Cmpd-A; CmpdA; Cmpd A; CENP-E inhibitor Compound-A; CENP E inhibitor Compound A; CENPE inhibitor CompoundA; CENP-E inhibitor Compound A; CENP E inhibitor Compound-A; CENPE inhibitor Compound-A

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.